Tert-butyl acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5(7)8-6(2,3)4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOVHXAZOJBABW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Record name | TERT-BUTYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8347 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | tert-BUTYL ACETATE | |
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| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1445 | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022055 | |
| Record name | tert-Butyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022055 | |
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Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tert-butyl acetate is a colorless liquid with a mild odor. Floats on water. Produces irritating vapor. (USCG, 1999), Liquid, Colorless liquid with a fruity odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a fruity odor. | |
| Record name | TERT-BUTYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8347 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | TERT-BUTYL ACETATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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| Record name | tert-Butyl acetate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Boiling Point |
208 °F at 760 mmHg (USCG, 1999), 95.1 °C, 97.8 °C, 208 °F | |
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| Record name | TERT-BUTYL ACETATE | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | TERT-BUTYL ACETATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | tert-Butyl acetate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Flash Point |
72 °F (NIOSH, 2023), 72 °F, 72 °F (closed cup), 16.6 - 22.2 °C (CLOSED CUP), 15.5 °C c.c. | |
| Record name | TERT-BUTYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8347 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | tert-Butyl acetate | |
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| Record name | tert-BUTYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1445 | |
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| Record name | TERT-BUTYL ACETATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/395 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | tert-Butyl acetate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0074.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Insoluble (NIOSH, 2023), Soluble in ethanol, ethyl ether, chloroform, acetic acid, Miscible with common industrial organic solvents, Practically insoluble in water, Solubility in water: poor, Insoluble | |
| Record name | TERT-BUTYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8347 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | TERT-BUTYL ACETATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/835 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | tert-BUTYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1445 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | tert-Butyl acetate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0074.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Density |
0.8665 at 68 °F 0.8593 at 25 °C (USCG, 1999) - Less dense than water; will float, 0.8665 g/cu cm at 20 °C, Relative density (water = 1): 0.86, 0.87 | |
| Record name | TERT-BUTYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8347 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | TERT-BUTYL ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/835 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | tert-BUTYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1445 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | TERT-BUTYL ACETATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/395 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | tert-Butyl acetate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0074.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
4.0 at BP (Air = 1), Relative vapor density (air = 1): 4 | |
| Record name | TERT-BUTYL ACETATE | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | tert-BUTYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1445 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Pressure |
47.0 [mmHg], 47 mm Hg at 25 °C /ext/, Vapor pressure, kPa at 25 °C: 6.3 | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Color/Form |
Liquid, Colorless liquid | |
CAS No. |
540-88-5 | |
| Record name | TERT-BUTYL ACETATE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Acetic acid, 1,1-dimethylethyl ester | |
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| Record name | tert-butyl acetate | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | TERT-BUTYL ACETATE | |
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| URL | https://www.osha.gov/chemicaldata/395 | |
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| Record name | Acetic acid, tert-butyl ester | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/AF70EA40.html | |
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Synthesis and Manufacturing Methodologies of Tert Butyl Acetate
Esterification Reactions for Tert-butyl Acetate (B1210297) Production
Esterification, the process of forming an ester from an alcohol and an acid, is the fundamental reaction for producing tert-butyl acetate. However, the specific reactants and process conditions can vary significantly.
The direct esterification of tert-butyl alcohol with acetic acid presents a classic route for synthesis. This reaction, however, is challenging because the high reactivity of tert-butyl alcohol in the presence of acid catalysts can lead to its rapid dehydration, forming isobutylene (B52900) as a byproduct. asianpubs.org This necessitates the development of highly selective and reusable solid acid catalysts that favor esterification over dehydration. asianpubs.org
One approach involves using silicotungestic acid supported on bentonite. A systematic investigation into the reaction parameters for this catalytic system determined optimal conditions for maximizing the yield of this compound. The study varied parameters such as catalyst amount, the molar ratio of reactants, and reaction temperature and time to achieve a high esterification yield. asianpubs.org Under optimized conditions, an esterification yield of approximately 87.2% was achieved. asianpubs.org
Alternative methods for this transformation include the use of acetic anhydride (B1165640) with a zinc chloride catalyst or reacting tert-butyl alcohol with acetyl chloride in the presence of reagents like magnesium or dimethylaniline. orgsyn.org
Table 1: Optimized Reaction Conditions for Esterification of Tert-butyl Alcohol and Acetic Acid using Silicotungestic Acid on Bentonite Catalyst. asianpubs.org| Parameter | Optimal Value |
|---|---|
| Silicotungestic Acid Loading on Bentonite | 25 wt % |
| Catalyst Amount | 0.7 g |
| Mole Ratio (tert-butanol to acetic acid) | 1:1.1 |
| Reaction Temperature | 110 ºC |
| Reaction Time | 2 h |
| Resulting Esterification Yield | 87.2 % |
A prevalent industrial manufacturing method for this compound involves the additive esterification of acetic acid with isobutylene. wikipedia.orggoogle.com This process avoids the challenges associated with the dehydration of tert-butyl alcohol. The reaction is typically catalyzed by a strong acid, such as an ion-exchange resin. google.com
Research into this area has explored the use of advanced catalytic systems to enhance reaction efficiency and product selectivity. One such study focused on dual-modified SBA-15 mesoporous silica (B1680970) materials, which have Al ions inserted into the framework and -SO3H (sulfonic acid) groups grafted onto the pore walls. researchgate.net This additive reaction over mesoporous silica catalysts has been shown to be an eco-friendly and effective route for this compound synthesis. researchgate.net The process can be optimized by controlling reaction conditions and catalyst properties to achieve high conversion of acetic acid and high selectivity for this compound. researchgate.net
Catalytic Approaches in this compound Synthesis
The development of efficient catalysts is central to modern chemical synthesis. For this compound production, research has increasingly focused on heterogeneous catalysts, which offer advantages in separation, reusability, and process sustainability. asianpubs.orgstanford.edu
Mesoporous silica materials, such as SBA-15, are excellent candidates for catalyst supports due to their large specific surface area, high pore volume, and uniform pore structure. rsc.orgrsc.org These properties facilitate high dispersion of active species and efficient mass transport of reactants and products. rsc.org
In the synthesis of this compound via the addition of acetic acid to isobutene, SBA-15 modified with sulfonic acid groups (SBA-15-SO3H) has proven to be a highly effective catalyst. researchgate.net The performance of this catalyst was attributed to its high surface area, suitable mesopore structure, and the presence of the catalytically active sulfonic acid groups. researchgate.net This type of catalyst can be easily separated from the reaction mixture and recycled with high stability, highlighting the practical advantages of heterogeneous catalysis. researchgate.net
The acidic properties of a catalyst are crucial for the esterification reaction. Specifically, the presence and balance of Brönsted and Lewis acid sites can significantly influence both the reaction rate and the product selectivity. rsc.org Brönsted acids are proton donors, while Lewis acids are electron-pair acceptors.
In the synthesis of this compound using dual-modified SBA-15 catalysts, it was found that the catalytic performance was strongly dependent on the specific acid properties. researchgate.net Research demonstrated that the conversion of acetic acid was directly correlated with the Brönsted acidity of the catalyst. researchgate.net Conversely, the selectivity towards the desired product, this compound, showed a linear correlation with the ratio of Brönsted to Lewis acid amounts. researchgate.net This indicates that while Brönsted sites are essential for driving the reaction, a proper balance with Lewis sites is necessary to steer the reaction towards the formation of the ester and minimize side reactions. researchgate.netrsc.org
To maximize the efficiency of this compound synthesis, both the catalyst's intrinsic properties and the external reaction conditions must be optimized. For mesoporous silica catalysts, properties such as surface area, pore texture, and the density and type of acid sites are critical. researchgate.net
A study on dual-modified SBA-15 materials (A-S-Si) investigated catalysts with varying amounts of aluminum (Al) incorporation and sulfonic acid group (-SO3H) grafting. The results showed that a catalyst with 15% -SO3H grafting (SBA-15-SO3H (15%)) achieved the highest catalytic activity and selectivity. researchgate.net
Table 2: Catalytic Performance of Different Mesoporous Silica Catalysts in the Additive Reaction of Acetic Acid with Isobutene. researchgate.net| Catalyst | Acetic Acid Conversion (%) | This compound (TBAC) Selectivity (%) |
|---|---|---|
| SBA-15-SO3H (15%) | 82.8 | 92.6 |
Note: The table highlights the performance of the best-performing catalyst from the study for clarity.
Homogeneous Catalysis in this compound Production
Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, is a prominent method for the synthesis of this compound. One common pathway is the direct additive reaction of acetic acid and isobutene. researchgate.net This process has utilized various homogeneous catalysts, including sulfonic acid and p-toluenesulfonic acid. researchgate.net However, a significant drawback of this approach is the often unsatisfactory selectivity towards this compound, primarily due to the competing side reaction of isobutene polymerization. researchgate.net
An alternative homogeneous catalytic route involves the reaction of acetic acid and isobutane (B21531) in the presence of an oxidizing agent and a catalyst mixture. Research into this method has demonstrated specific catalyst combinations and reaction conditions to achieve high selectivity. For instance, a system employing N-hydroxyphthalimide (NHPI), nitric acid, iodine, and a cobalt salt has been shown to effectively produce this compound. google.com The conditions and outcomes of such reactions are detailed in the table below.
Data derived from patent CN105367422A. google.com
Process Intensification and Separation Technologies in Synthesis
Process intensification refers to the development of innovative equipment and techniques that offer significant improvements over conventional process technology. In chemical manufacturing, this often involves combining reaction and separation steps into a single unit, which can lead to reduced capital and energy costs. irjet.net For equilibrium-limited reactions like esterification, technologies such as reactive distillation (RD) are particularly advantageous because the continuous removal of products from the reaction zone can shift the equilibrium to favor higher conversion rates. irjet.net The synthesis of this compound benefits from such integrated approaches, including the use of distillation columns with side reactors and advanced separation techniques like extractive distillation to overcome process bottlenecks. researchgate.net
A key challenge in the production of this compound via the esterification of acetic acid and isobutylene is that the optimal conditions for the reaction and the separation (distillation) are vastly different. researchgate.net To address this, an advanced process integrating a high-temperature distillation column with low-temperature side reactors has been proposed. researchgate.net
This hybrid system allows the separation to occur in the main column under its ideal high-temperature conditions, while the liquid-phase reaction is carried out in external side reactors at a lower, more favorable temperature. Liquid is drawn from the distillation column, fed to the side reactors where the conversion to this compound occurs, and then returned to the column. This configuration creates a more optimized match between the reaction and separation capabilities of the process. researchgate.net Simulation and systematic investigation of this process have demonstrated its high efficiency, achieving an acetic acid conversion of 99.9% and a selectivity towards this compound of 97.0%. researchgate.net The optimization of this process involves studying various parameters, including the flow rate of liquid from the column to the reactors, the number of side reactors, and the placement of inlet and outlet stages on the distillation column. researchgate.net
Extractive distillation is a specialized distillation technique used to separate components of a mixture that have close boiling points or form azeotropes—mixtures that cannot be separated by conventional distillation. processingmagazine.com The process involves adding a carefully selected solvent, or entrainer, to the mixture. processingmagazine.com This solvent has a higher boiling point than the components to be separated and interacts differently with them, which alters their relative volatilities and breaks the azeotrope, enabling separation. processingmagazine.com
In the context of this compound production, purification stages can present challenges that necessitate such advanced separation methods. For example, the separation of this compound from tert-butanol (B103910), a potential byproduct or unreacted starting material, can be difficult. Research has shown that the relative volatility between tert-butanol and this compound can be significantly increased by using chlorobenzene (B131634) as a solvent in an extractive distillation process. researchgate.net This makes chlorobenzene a promising entrainer for effectively separating this specific mixture. researchgate.net While developed for similar compounds, other solvents have proven effective in separating acetate-alcohol azeotropes, such as using 1,4-butanediol (B3395766) or dimethyl sulfoxide (B87167) (DMSO) as the entrainer. mdpi.comglobethesis.com
Chemical Reactivity and Reaction Mechanisms of Tert Butyl Acetate
Hydrolysis Pathways of Tert-butyl Acetate (B1210297)
The hydrolysis of tert-butyl acetate, particularly under acidic conditions, has been a subject of detailed kinetic and mechanistic studies. The reaction does not follow a single pathway; instead, multiple mechanisms can operate simultaneously, with their relative contributions depending on the specific reaction conditions.
The acid-catalyzed hydrolysis of this compound can proceed through three principal mechanisms: the unimolecular A-1 (AAL1), the bimolecular A-2 (AAC2), and the uncatalyzed solvolytic B-1 (BAL1) mechanism. uq.edu.aupublish.csiro.au
AAL1 Mechanism: This unimolecular pathway involves a rapid pre-equilibrium protonation of the ester, followed by a slow, rate-determining heterolysis of the carbon-oxygen bond to form a stable tert-butyl carbocation and acetic acid. cdnsciencepub.com The carbocation is then rapidly attacked by water. This mechanism is characterized by alkyl-oxygen bond fission.
AAC2 Mechanism: This bimolecular pathway involves the protonated ester being attacked by a water molecule in the rate-determining step, proceeding through a tetrahedral intermediate. publish.csiro.au This mechanism involves acyl-oxygen bond fission.
BAL1 Mechanism: In certain solvent systems, this compound can also undergo an uncatalyzed solvolytic reaction, which is presumed to be the BAL1 mechanism. uq.edu.aupublish.csiro.au
The kinetics of the acid-catalyzed hydrolysis of this compound have been studied in various solvent systems, including aqueous acetone and aqueous dioxane. uq.edu.aupublish.csiro.au The composition of the solvent significantly influences the reaction mechanism and rate.
In 60% aqueous acetone, the rate of hydrolysis is several times greater than that of ethyl acetate. publish.csiro.au The activation energy for the hydrolysis in 40% water-60% acetone varies from 26 to 29 kcal/mole over a temperature range of 48-97 °C. uq.edu.aupublish.csiro.au This variation indicates the simultaneous operation of the AAL1 and AAC2 mechanisms. uq.edu.aupublish.csiro.au
Studies in dioxane-water mixtures have also been conducted across a wide range of solvent compositions (0-95% dioxane) and temperatures. scispace.com The results show that the percentage of the reaction proceeding via the AAL1 mechanism increases with temperature but decreases as the dioxane content of the solvent increases. scispace.com
To distinguish between the competing AAL1 and AAC2 mechanisms, researchers have employed isotopic labeling studies using water enriched with Oxygen-18 (¹⁸O). uq.edu.aupublish.csiro.au This technique allows for the determination of the bond that is cleaved during hydrolysis.
If the reaction proceeds via the AAL1 mechanism (alkyl-oxygen fission), the ¹⁸O from the solvent water will be incorporated into the tert-butyl alcohol product. askfilo.com Conversely, in the AAC2 mechanism (acyl-oxygen fission), the ¹⁸O would be incorporated into the acetic acid product.
Experiments have shown that when this compound is hydrolyzed in ¹⁸O-labeled water, the resulting tert-butyl alcohol contains an ¹⁸O content nearly identical to that of the solvent. askfilo.com This provides strong evidence for the predominance of the AAL1 mechanism, which involves alkyl-oxygen fission. publish.csiro.auaskfilo.com By combining the results of these oxygen-18 tracer studies with kinetic data, it has been possible to separate the rate constants for the individual AAL1 and AAC2 reactions. uq.edu.aupublish.csiro.au The percentage of alkyl-oxygen fission in water was found to increase with temperature, from 85% at 25 °C to 97% at 60 °C. uq.edu.aupublish.csiro.au
The acid-catalyzed hydrolysis of this compound does not strictly obey the Arrhenius equation over a wide range of temperatures. uq.edu.aupublish.csiro.au This deviation is a direct consequence of the simultaneous occurrence of the AAL1 and AAC2 hydrolysis mechanisms, each having a different activation energy. uq.edu.aupublish.csiro.au
By separating the rates of the competing mechanisms, the Arrhenius parameters for each have been determined in water. uq.edu.aupublish.csiro.au
Arrhenius Parameters for Hydrolysis Mechanisms of this compound in Water
| Mechanism | Rate Constant Equation (k) | Activation Energy (Ea) (kcal/mole) |
| AAL1 | 10¹³.⁰ exp(-27500/RT) sec⁻¹ l mole⁻¹ | 27.5 |
| AAC2 | 10⁷.⁹ exp(-17300/RT) sec⁻¹ l mole⁻¹ | 17.3 |
| BAL1 | 10¹².³ exp(-26800/RT) sec⁻¹ | 26.8 |
Note: The parameters for the AAC2 mechanism may have considerable errors due to the small extent of this reaction pathway. uq.edu.aupublish.csiro.au
Acid-Catalyzed Hydrolysis Kinetics and Mechanisms (A1, A2, B1)
Oxidation Mechanisms of this compound
The oxidation of this compound, particularly in the gas phase, is a key process in atmospheric chemistry. The primary initiator for its degradation in the troposphere during the day is the hydroxyl (OH) radical.
The OH-induced oxidation of this compound has been investigated under simulated atmospheric conditions at room temperature and atmospheric pressure. researchgate.netwitpress.com These studies typically involve the photolysis of precursors like methyl nitrite (B80452) (CH₃ONO) or hydrogen peroxide (H₂O₂) to generate OH radicals in the presence of this compound. researchgate.netwitpress.com
The reaction proceeds via the abstraction of a hydrogen atom from the ester by the OH radical. The primary products of this oxidation process have been identified and their formation yields quantified. researchgate.net The main oxidation products detected are acetic anhydride (B1165640) and acetone. researchgate.net
The formation of these products suggests that the initial H-atom abstraction occurs at the methyl groups of the acetate moiety. The presence of the ester functional group is believed to promote H-atom abstraction from the carbon atom in the α-position to the oxygenated function. researchgate.net
Product Yields from OH-Induced Oxidation of this compound
| Product | Formation Yield |
| Acetic Anhydride | 0.49 ± 0.04 |
| Acetone | 0.24 ± 0.04 |
Data obtained at 298 K and atmospheric pressure. researchgate.net
Identification and Quantification of Oxidation Products (e.g., Acetic Anhydride, Acetone)
The oxidation of this compound, particularly when induced by hydroxyl (OH) radicals in atmospheric conditions, leads to the formation of specific, quantifiable products. researchgate.netacs.org Through laboratory studies, the primary oxidation products have been identified as acetic anhydride and acetone. researchgate.netacs.org In these studies, the molar formation yields of these products were determined, providing insight into the degradation pathways of the parent ester. For this compound, the measured yields for the key oxidation products are detailed below. researchgate.netacs.org
| Oxidation Product | Molar Formation Yield |
|---|---|
| Acetic Anhydride | 0.49 (± 0.04) |
| Acetone | 0.24 (± 0.04) |
These findings are crucial for understanding the atmospheric chemistry and fate of this compound. researchgate.netacs.org
Role of Alkoxy Radicals and α-Ester Rearrangement
The formation of the observed oxidation products from this compound is governed by the reactivity of the intermediate alkoxy radicals. researchgate.netacs.org The oxidation mechanism demonstrates that the presence of the ester functional group influences the position of H-atom abstraction, favoring the carbon in the α-position to the oxygenated function. acs.org
A key mechanistic step in the oxidation of acetates is the α-ester rearrangement. researchgate.netacs.org This rearrangement pathway has been confirmed in studies of various acetate esters. researchgate.netacs.org In this process, an alkoxy radical undergoes an intramolecular hydrogen shift, leading to the fragmentation of the molecule. researchgate.net For alkoxy radicals formed from the oxidation of acetate esters, it has been observed that they predominantly decompose rather than reacting with molecular oxygen or isomerizing. researchgate.netacs.org This decomposition is a critical step that leads directly to the formation of the final, stable oxidation products like acetone and acetic anhydride. researchgate.netacs.org
Catalytic Transformations Involving this compound as a Solvent or Reagent
This compound serves as a valuable solvent and reagent in various catalytic transformations, particularly in the synthesis of amides. nih.govsemanticscholar.org Its utility is highlighted in reactions such as the Ritter reaction, where it can be used for the conversion of nitriles to N-tert-butyl amides. nih.govsemanticscholar.org
Catalytic Direct Amidation Reactions
This compound has emerged as a highly effective solvent for catalytic direct amidation reactions, which are fundamental processes in pharmaceutical and chemical synthesis. nih.govrsc.orgresearchgate.net Traditionally, these reactions have been conducted in non-polar solvents like aromatic hydrocarbons, which present sustainability and solubility issues. rsc.orgresearchgate.netucl.ac.uk The use of this compound offers a more sustainable and safer alternative, while also improving the reaction scope for certain challenging substrates. rsc.orgresearchgate.net
Use as a Solvent for Challenging Substrates (e.g., Polar Heterocycles, Electron-Deficient Anilines)
A significant advantage of using this compound as a solvent in direct amidation is its ability to handle pharmaceutically relevant, challenging substrates. nih.govrsc.org Many catalytic amidation protocols fail when applied to polar and highly functionalized substrates due to poor solubility in common non-polar solvents. rsc.orgresearchgate.netucl.ac.uk this compound effectively addresses this limitation. nih.gov It has been shown to be particularly effective for reactions involving carboxylic acids that contain polar heterocycles, as well as for poorly nucleophilic amines such as electron-deficient anilines and aminopyridines. nih.govresearchgate.net This improved reaction scope makes it a valuable solvent in medicinal chemistry, where such substrates are frequently encountered. rsc.orgresearchgate.net
Boronic Acid-Based Catalytic Systems
Catalytic systems based on boron compounds, such as boronic acids and their derivatives, are commonly employed for direct amidation. nih.govresearchgate.net A notable example is the use of tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃) as a catalyst. nih.gov Research has demonstrated that this compound is a highly effective solvent for B(OCH₂CF₃)₃-catalyzed direct amidation reactions. nih.gov These reactions are typically run at high concentrations (e.g., 1 M) under Dean-Stark conditions to remove the water byproduct, driving the reaction to completion. nih.gov
Process Efficiency and Scalability in Pharmaceutical Synthesis
The use of this compound in catalytic direct amidation has proven to be efficient and scalable, making it suitable for applications in pharmaceutical synthesis. nih.govrsc.org A key metric for evaluating the sustainability of a chemical process is the Process Mass Intensity (PMI), which measures the total mass of materials used to produce a certain mass of product. In a scaled-up synthesis of an amide using the B(OCH₂CF₃)₃ catalyst in this compound, a low PMI of 8 was achieved. nih.govrsc.orgresearchgate.net This reaction was successfully performed on a 100 mmol scale, yielding 97% of the desired amide product (21.23 g). rsc.org Such high efficiency and yield, combined with a simple, resin-based filtration for purification that minimizes solvent use, underscore the practical utility and scalability of this system for industrial applications. nih.gov
Modified Ritter Reactions for N-Tert-butyl Amide Synthesis
The Ritter reaction is a chemical reaction that converts a nitrile into an N-alkyl amide using an electrophilic alkylating agent in the presence of a strong acid. wikipedia.org A significant modification of this reaction involves the use of this compound as a source of the tert-butyl cation, providing a practical and high-yielding method for the synthesis of N-tert-butyl amides. organic-chemistry.org This approach is valuable in organic synthesis because N-tert-butyl amides are important pharmaceutical intermediates and precursors to amines. organic-chemistry.org
Investigation of Tert-butyl Cation Precursors
The choice of the tert-butyl cation precursor is a critical factor in the efficiency and safety of the Ritter reaction. orgsyn.org Traditional precursors like isobutylene (B52900) and tert-butanol (B103910) present challenges for large-scale synthesis. orgsyn.org Isobutylene is a highly flammable gas, and its use can lead to exothermic events, while tert-butanol is a semi-solid at room temperature, making it difficult to handle. orgsyn.org
This compound has emerged as an attractive alternative due to its ease of handling as a liquid, widespread availability, and low cost. orgsyn.org However, using this compound as both the reagent and the solvent can lead to rapid and uncontrolled evolution of isobutylene gas. orgsyn.org A key advancement has been the use of this compound in acetic acid. This combination creates an equilibrium between this compound, isobutylene, and acetic acid. orgsyn.orgacs.org The generated tert-butyl cation can either proceed through the desired reaction pathway to form the N-tert-butyl amide or be scavenged by acetic acid to regenerate this compound. orgsyn.org This equilibrium results in a slow and controlled release of isobutylene, mitigating the risk of uncontrolled gas evolution and enhancing the safety of the procedure. orgsyn.orgacs.org
Studies have shown that this compound can be a better source of the tert-butyl carbocation than tert-butanol in certain Ritter reactions. researchgate.net The reaction of nitriles with this compound in the presence of a catalytic amount of sulfuric acid provides excellent yields of the corresponding N-tert-butyl amides. organic-chemistry.org
Optimization of Acid Catalysis and Reaction Conditions
The efficiency of the modified Ritter reaction using this compound is highly dependent on the acid catalyst and reaction conditions. organic-chemistry.org Sulfuric acid is a commonly used and effective catalyst for this transformation. organic-chemistry.orgresearchgate.net Research has demonstrated that reacting aromatic and aliphatic nitriles with this compound in the presence of a catalytic amount of sulfuric acid results in excellent yields, typically between 88-95%. organic-chemistry.org
The optimization of reaction conditions has been a focus of several studies. For instance, a scalable procedure was developed that involves the slow addition of sulfuric acid in acetic acid to a mixture of the nitrile and this compound in acetic acid at 30°C. orgsyn.org This method allows for a controlled reaction and is compatible with various acid-sensitive functional groups. orgsyn.org Another optimized procedure involves stirring the nitrile in this compound, adding sulfuric acid, and maintaining the reaction at 42°C for 2 hours. organic-chemistry.org
The use of acetic acid as a solvent is crucial for controlling the reaction rate and improving safety by establishing an equilibrium that limits the concentration of free isobutylene. orgsyn.orgacs.org This optimized protocol, employing this compound in the presence of sulfuric acid and acetic acid, provides a safe, scalable, and robust method for the synthesis of N-tert-butyl amides from a broad scope of aromatic, alkyl, and α,β-unsaturated nitriles. nih.gov
Tert-Butylation Reactions of Carboxylic Acids and Alcohols
This compound serves as both a solvent and a tert-butylating agent in the presence of a strong acid catalyst for the efficient tert-butylation of carboxylic acids and alcohols. organic-chemistry.orgnii.ac.jp This method offers a simple and powerful alternative to conventional approaches that may involve hazardous reagents, lower yields, and slower reaction rates. organic-chemistry.org The tert-butyl group is a widely used protecting group in organic synthesis due to its stability against various nucleophiles and reducing agents, and its convenient removal under acidic conditions. nii.ac.jpthieme-connect.com
Protection of Alcohols as Tert-butyl Ethers
A novel and highly efficient method for the protection of alcohols as tert-butyl ethers involves the use of this compound in the presence of a catalytic amount of perchloric acid (HClO₄). researchgate.net This process is effective for primary and secondary alcohols, as well as diols, under very mild conditions. researchgate.net A significant advantage of this method is the easy recovery and recycling of this compound after the reaction. researchgate.net
The tert-butoxy group is a valuable, albeit underused, protecting group for alcohols. researchgate.net Its stability in basic conditions and compatibility with other functional groups make it a versatile choice. researchgate.net The development of mild and efficient protection and deprotection methods has contributed to its renewed utility. researchgate.net
Another powerful catalytic system for this transformation is bis(trifluoromethanesulfonyl)imide (Tf₂NH). In the presence of catalytic amounts of Tf₂NH, various alcohols can be converted into their corresponding tert-butyl ethers in high yields using this compound. organic-chemistry.orgthieme-connect.com This method has been shown to be much faster and provide higher yields compared to conventional methods. nii.ac.jp
Table 1: Comparison of Catalysts for Tert-butylation of Alcohols
| Catalyst | Substrate Scope | Conditions | Advantages |
|---|---|---|---|
| Perchloric acid (HClO₄) | Primary/secondary alcohols, diols | Mild conditions | Efficient, recyclable solvent researchgate.net |
Formation of Tert-butyl Esters of Amino Acids
The tert-butyl ester is a frequently used protecting group for the carboxylic acid functionality of amino acids. nii.ac.jpthieme-connect.com A simple and safe method for the direct tert-butylation of free amino acids has been developed using this compound as both the solvent and the tert-butylating agent. nii.ac.jpthieme-connect.com
This reaction is effectively catalyzed by acids such as perchloric acid or bis(trifluoromethanesulfonyl)imide (Tf₂NH). nii.ac.jpnih.gov The use of 1.1 equivalents of Tf₂NH in this compound allows for the direct conversion of various free amino acids into their tert-butyl esters with free amino groups, quickly and in good yields, without observable racemization. organic-chemistry.orgnii.ac.jpresearchgate.net This method is particularly advantageous for free amino acids that are typically insoluble in organic solvents. nii.ac.jpthieme-connect.com The Tf₂NH not only acts as a strong acid catalyst but also forms soluble salts with the amino groups of the amino acids, enhancing their reactivity. nii.ac.jp
The procedure generally involves reacting the amino acid with this compound in the presence of the acid catalyst at temperatures ranging from 0°C to room temperature. thieme-connect.comgoogle.com This approach has proven to be significantly faster and higher-yielding compared to conventional methods and avoids the use of potentially hazardous reagents like perchloric acid. nii.ac.jp
Table 2: Selected Examples of Direct Tert-butylation of Amino Acids with Tf₂NH in this compound
| Amino Acid | Reaction Time (h) | Yield (%) |
|---|---|---|
| L-Phenylalanine | 0.5 | 99 |
| L-Leucine | 0.5 | 98 |
| L-Valine | 0.5 | 99 |
| L-Alanine | 0.5 | 98 |
Data sourced from Ogasa et al., 2024. organic-chemistry.org
Catalyst-Assisted Selective Vinylation and Methylallylation
A novel synthetic methodology utilizes this compound as a source for the in situ generation of isobutylene, which then participates in catalyst-assisted selective vinylation and methylallylation reactions. chemrxiv.orgacs.orgnih.gov This approach allows for the functionalization of quaternary carbon centers, such as those in 3-hydroxyoxindoles. chemrxiv.org this compound is a non-flammable and readily available feedstock for the production of vinyl and methylallyl substituents. chemrxiv.orgnih.govchemrxiv.org
The selectivity of the reaction towards either vinylation (Saytzeff product) or methylallylation (Hoffmann product) is controlled by the choice of the Lewis acid catalyst. chemrxiv.org
When indium(III) triflate (In(OTf)₃) is used as the catalyst, the reaction favors the formation of the α-vinylation product at the quaternary center. chemrxiv.orgacs.org The optimization of this reaction showed that using 20 mol% of In(OTf)₃ in this compound at 80°C for 12 hours provided the highest yields. chemrxiv.orgacs.org This catalyst was found to be more efficient than several other Lewis acids, including Cu(OTf)₂, Sn(OTf)₂, and AlCl₃. chemrxiv.org
Conversely, when nickel(II) triflate (Ni(OTf)₂) is employed as the catalyst, the reaction exhibits excellent selectivity for the methylallylation product. chemrxiv.orgacs.orgnih.gov This catalyst exclusively directs the reaction towards the formation of the less substituted methylallylated compound. chemrxiv.org High yields and exclusive selectivity for methylallylation were observed with various substituted hydroxyoxindoles. acs.org
In the case of peroxyoxindoles, the reaction proceeds through a sequential rearrangement followed by the nucleophilic attack of isobutylene, leading to the formation of methylallyl-functionalized 1,4-benzoxazin-3-one derivatives. chemrxiv.orgnih.govacs.org
Table 3: Catalyst Control of Selectivity in Reactions with 3-methyl-3-hydroxyoxindole
| Catalyst (20 mol%) | Temperature (°C) | Major Product | Product Ratio (Vinylation:Methylallylation) | Total Yield (%) |
|---|---|---|---|---|
| In(OTf)₃ | 80 | Vinylation | 58:23 | 81 |
| Ni(OTf)₂ | 80 | Methylallylation | Exclusive | 65 |
Data represents typical results under optimized conditions. chemrxiv.orgacs.org
Pyrolysis and Combustion Chemistry of Butyl Acetate Isomers, including this compound
The study of the pyrolysis and combustion chemistry of butyl acetate isomers, including this compound, is crucial for understanding their potential as biofuels and fuel additives. Detailed oxidation mechanisms have been developed to model their behavior under a wide range of temperatures and pressures. acs.orgacs.orgnih.gov
Detailed oxidation mechanisms for the four isomers of butyl acetate (normal-, sec-, iso-, and this compound) have been computationally generated to predict their combustion behavior. acs.orgacs.orgnih.gov These mechanisms are applicable for temperatures ranging from 650 to 2000 K and pressures up to 100 atm. acs.orgacs.orgnih.gov The Reaction Mechanism Generator was utilized to create these complex models. acs.orgacs.org
A significant portion of the species within these models, approximately 60%, have their thermochemical parameters derived from published data or in-house quantum calculations. acs.orgacs.orgnih.gov This includes the fuel molecules themselves and various intermediate products formed during combustion. acs.orgacs.org The kinetics of key primary reactions that dictate the fuel oxidation pathways, such as retro-ene reactions and hydrogen atom abstraction by hydroxyl (OH) or hydroperoxyl (HO2) radicals, were also determined through quantum-mechanical calculations. acs.orgacs.orgnih.gov
Simulations based on these developed mechanisms indicate that at elevated temperatures, a significant portion of the fuel decomposes into acetic acid and the corresponding butene isomers. acs.orgnih.gov This decomposition pathway suggests that the ignition behaviors of butyl acetates are similar to those of butenes. acs.orgnih.gov
To validate the developed oxidation mechanisms, high-temperature pyrolysis systems, specifically high-pressure shock tube experiments, have been employed. acs.orgacs.orgnih.gov These experiments provide crucial data on the species' time histories during pyrolysis and combustion.
The adaptability of the generated models to high-temperature pyrolysis was tested against newly collected data from high-pressure shock tube experiments. acs.orgacs.orgnih.gov The simulated time histories of carbon monoxide (CO) mole fractions showed reasonable agreement with the laser measurements obtained in the shock tube. acs.orgacs.org This agreement between the model and experimental results reveals the high-temperature oxidation chemistry of butyl acetates and validates the predictive capabilities of these models for biofuel chemistry, which are founded on accurate thermochemical and kinetic parameters. acs.orgacs.orgnih.gov
Adsorption and Decomposition Studies on Surfaces
The interaction of ester compounds with surfaces is a critical area of study, with implications for catalysis and materials science. Research on the adsorption and decomposition of related compounds provides insights into the surface chemistry of esters like this compound.
The adsorption and decomposition of tert-butylacetylacetate (tBAA) on a Si(100) surface have been investigated using static secondary ion mass spectrometry (SSIMS) and temperature-programmed desorption (TPD). acs.org These studies reveal that at low doses, tBAA molecules readily dissociate upon adsorption on the Si(100) surface, even at temperatures as low as -160 °C. acs.org
The initial dissociation can occur through the bonding of the tBAA molecule to the surface via either the ester oxygen or the carbonyl group. acs.org This interaction facilitates bond scission and subsequent decomposition.
The bonding of tert-butylacetylacetate to the Si(100) surface initiates a series of decomposition reactions. One significant pathway involves the scission of the tBuO-CO bond, leading to the formation of surface tert-butoxide. acs.org This species can then undergo further dehydrogenation to produce isobutene and surface hydroxyl species. acs.org Upon heating, the surface hydroxyls decompose, and the resulting silicon oxide sublimes as SiO. acs.org
Another critical decomposition pathway involves the cleavage of the OC-CCO bond within the diketo moiety of tBAA. acs.org This surface-induced bond scission can proceed through different mechanisms depending on the initial bonding configuration:
Bonding via the carboxylic keto oxygen: This leads to the formation of acetaldehyde radicals. acs.org
Bonding via the aceto oxygen: This pathway results in the production of carbon dioxide and isopropenoxy species. acs.org The aceto oxygen pathway is the dominant mechanism for the cleavage of the OC-CCO bond. acs.org
The isopropenoxy species can then undergo an enol-keto conversion by acquiring a surface hydrogen atom to form acetone, a process that can occur at substrate temperatures below -126 °C. acs.org Furthermore, the surface tert-butyl fragments can undergo β-hydride elimination reactions at increasing temperatures, forming isobutene that is either released into the gas phase or remains bound to the surface in a di-σ configuration. acs.org
Interactive Data Table: Decomposition Products of Tert-Butylacetylacetate on Si(100)
| Precursor Fragment | Decomposition Pathway | Major Products |
| tert-butoxide | Dehydrogenation | Isobutene, Surface Hydroxyls |
| Diketo moiety (via carboxylic keto oxygen) | OC-CCO bond scission | Acetaldehyde radical |
| Diketo moiety (via aceto oxygen) | OC-CCO bond scission | Carbon dioxide, Isopropenoxy species |
| Isopropenoxy species | Enol-keto conversion | Acetone |
| Surface tert-butyl fragments | β-hydride elimination | Isobutene |
Spectroscopic and Analytical Studies of Tert Butyl Acetate
Microwave Spectroscopy and Quantum Chemical Calculations for Conformational Analysis
The conformational landscape of tert-butyl acetate (B1210297) has been elucidated through the synergistic application of quantum chemical calculations and molecular beam Fourier transform microwave spectroscopy. researchgate.net This combined approach allows for a detailed characterization of the molecule's structure and internal dynamics in the gas phase. researchgate.netunibo.it
Theoretical calculations reveal that due to its relatively rigid structure, tert-butyl acetate possesses only two distinct conformers. researchgate.net The most stable conformer exhibits C_s_ symmetry, while the other, a less stable form, has C_1_ symmetry and exists as a pair of enantiomers. researchgate.net
Quantum chemical calculations performed at the MP2/6-311++G(d,p) level of theory indicate that the C_s_ conformer is significantly lower in energy than the C_1_ conformer by 46 kJ/mol. researchgate.net Experimental validation through microwave spectroscopy confirmed that the C_s_ conformer is the most abundant species in the supersonic jet expansion, and the subsequent detailed analysis focused on this dominant form. researchgate.net
The rotational spectrum of the most abundant C_s_ conformer of this compound was recorded in the frequency range of 8.00 to 15.75 GHz. researchgate.net The analysis of this high-resolution spectrum enabled the precise determination of its rotational constants and a set of centrifugal distortion constants, which account for the slight structural changes caused by molecular rotation. researchgate.netresearchgate.net These experimental constants show excellent agreement with the values predicted by ab initio calculations, confirming the structural assignment. researchgate.net
Table 1: Experimental Rotational and Centrifugal Distortion Constants for the C_s_ Conformer of this compound
| Parameter | Experimental Value |
|---|---|
| Rotational Constants (MHz) | |
| A | 3037.75 |
| B | 2150.31 |
| C | 1582.52 |
| Quartic Centrifugal Distortion Constants (kHz) | |
| Δ_J_ | 0.22 |
| Δ_JK_ | -0.11 |
| Δ_K_ | 0.81 |
| δ_J_ | 0.06 |
| δ_K_ | 0.17 |
Data sourced from studies combining microwave spectroscopy and quantum chemical calculations. researchgate.net
A prominent feature in the microwave spectrum of this compound is the presence of splittings in the rotational transitions, some as large as 1.3 GHz. researchgate.net These splittings arise from the internal rotation of the acetyl methyl group (CH₃) against the rest of the molecule. researchgate.net Analyzing these fine structures provides a direct experimental measure of the energy barrier hindering this rotation. nih.gov
By fitting the observed splittings using specialized programs such as XIAM and BELGI-C_s_, the barrier height (V₃) for the internal rotation of the acetyl methyl group in the C_s_ conformer was accurately determined to be approximately 113 cm⁻¹. researchgate.net This relatively low barrier is consistent with values found in similar molecules and reflects the degree of steric and electronic interaction between the rotating methyl group and the molecular frame. researchgate.netnih.gov
FTIR Spectroscopic Investigations of Oxidation Products
The atmospheric oxidation of this compound, primarily initiated by hydroxyl (OH) radicals, has been investigated using Fourier Transform Infrared (FTIR) spectroscopy as the analytical method. acs.orgacs.org These studies, conducted at room temperature and atmospheric pressure, involved the photolysis of methyl nitrite (B80452) (CH₃ONO) in the presence of this compound and nitric oxide (NO) to simulate atmospheric conditions. acs.orgacs.orgresearchgate.net
The FTIR analysis of the reaction mixture allowed for the identification and quantification of the primary gas-phase oxidation products. For this compound, two main products were detected: acetic anhydride (B1165640) and acetone. acs.orgresearchgate.net The formation of these products indicates that the oxidation mechanism involves H-atom abstraction, primarily from the acetyl group. acs.orgacs.org The study highlights that the presence of the ester functional group influences the reaction pathways. acs.org
Table 2: Formation Yields of OH-Induced Oxidation Products of this compound
| Oxidation Product | Molar Formation Yield |
|---|---|
| Acetic Anhydride | 0.49 ± 0.04 |
| Acetone | 0.24 ± 0.04 |
Yields determined by FTIR spectroscopy in simulated atmospheric conditions. acs.orgacs.orgresearchgate.net
NMR Spectroscopic Applications and Strategies
While not directly focused on this compound itself, the tert-butyl group, a key structural feature of the molecule, has been strategically employed as a highly sensitive probe in Nuclear Magnetic Resonance (NMR) spectroscopy for studying large biological molecules. nih.govnih.gov
The study of large macromolecular assemblies by solution NMR can be challenging due to issues like limited solubility and stability. nih.govresearchgate.net An innovative strategy to overcome these limitations involves attaching a tert-butyl (tBu) group to the protein of interest. nih.gov The tBu group contains nine chemically equivalent protons within its three methyl groups, which gives rise to an exceptionally sharp and intense singlet in the ¹H NMR spectrum. nih.govacdlabs.com
This strong signal can be observed with high sensitivity even when the tBu group is attached to a very large protein or complex (over 200 kDa), provided the group retains a high degree of mobility. nih.govresearchgate.net The tBu group can be chemically linked to a protein, for instance, at a cysteine residue using reagents like 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tBu iodoacetamide, or tBu acrylate (B77674). nih.gov
Researchers have successfully used this approach to analyze presynaptic protein complexes involved in neurotransmitter release. nih.govnih.gov The sharp resonance of the tBu probe provides a powerful tool to study the structure and interactions of large biomolecular assemblies that are often difficult to investigate with traditional NMR methods, sometimes even at nanomolar concentrations. nih.gov However, if the mobility of the attached tBu group becomes restricted due to interactions with the protein surface, its NMR signal can broaden significantly, which is a potential limitation of the technique. nih.gov
NMR Analysis of Tagged Proteins
The use of the tert-butyl group as a probe provides a powerful methodology for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of large biomolecular assemblies that may have limited stability or solubility. nih.govnih.gov This strategy leverages the unique properties of the tert-butyl moiety to overcome challenges typically associated with the study of high-molecular-weight protein complexes. researchgate.net The development of techniques like methyl transverse relaxation optimized spectroscopy has significantly advanced the study of macromolecular assemblies by solution NMR, but issues of sample solubility and stability have remained obstacles for certain complex systems. nih.govnih.gov Tagging proteins with a tert-butyl group offers a sensitive reporter for NMR analysis, even at low micromolar or nanomolar concentrations. nih.govnih.gov
The principle behind this technique lies in the distinct NMR signal generated by the tert-butyl group. nih.gov Comprising three chemically equivalent methyl groups, the tert-butyl moiety produces an exceptionally narrow and intense singlet resonance in ¹H NMR spectra. nih.govacs.org This sharp signal is a result of the rapid internal motions and bond rotations of the group, which remain fast even when the tag is attached to a very large protein or complex. nih.govacs.orgscispace.com This high mobility ensures that the signal is readily detectable and distinguishable from the crowded background of numerous other resonances from a large protein. nih.gov Consequently, this approach facilitates the study of protein complexes exceeding 200 kDa. nih.govresearchgate.net
Several chemical methods are employed to attach the tert-butyl group to a protein, commonly targeting the side chain of a cysteine residue. nih.gov Specific reagents used for this purpose include:
5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB)
N-tert-butyl-iodoacetamide (tBu iodoacetamide)
tert-butyl acrylate (tBu acrylate) nih.govnih.govresearchgate.net
Another established method involves the site-specific incorporation of an unnatural amino acid containing a tert-butyl group, such as O-tert-butyltyrosine (Tby), using orthogonal aminoacyl-tRNA synthetase/tRNA systems. acs.organu.edu.au
Detailed Research Findings
Research has demonstrated that tert-butyl groups attached to surface-exposed positions on proteins generally yield sharp and intense resonances. nih.gov However, the nature of the chemical linker can influence the signal; for instance, tags attached via BDSNB may exhibit broader resonances due to the shorter linkage to the cysteine. nih.govnih.govresearchgate.net The binding of a tagged protein to its target can sometimes lead to significant broadening of the tert-butyl resonance, likely due to immobilization of the tag at the binding interface. nih.gov
This NMR tagging strategy has been successfully applied to analyze presynaptic protein complexes involved in neurotransmitter release. nih.gov In one study, tert-butyl groups were attached to single cysteines of fragments of synaptotagmin-1, complexin-1, and neuronal SNAREs. nih.gov The resulting sharp ¹H NMR signals from the tert-butyl tags allowed for the study of these large and often unstable macromolecular assemblies. nih.gov
Furthermore, the tert-butyl tag is a valuable tool for studying protein-ligand interactions. nih.govnih.gov Ligands containing a tert-butyl group, such as a Boc (tert-butoxycarbonyl) group, produce easily observable nuclear Overhauser effects (NOEs) with the target protein. nih.gov These intermolecular NOEs can be used to pinpoint the ligand's binding site without requiring prior resonance assignments of the protein's NMR spectrum. nih.gov For example, in a study of an inhibitor (ASV) bound to HCV NS4A-NS3pro, the ¹H NMR signal of the Boc group's tert-butyl moiety was readily detected at approximately 1.35 ppm. nih.gov
The following tables summarize key data from NMR analyses of proteins tagged with tert-butyl groups.
Toxicological Research and Human Health Considerations of Tert Butyl Acetate
Metabolism of Tert-butyl Acetate (B1210297)
The metabolism of tert-butyl acetate (TBAC) has been investigated in animal models to understand its biotransformation following exposure. Studies in rats indicate that upon inhalation, TBAC is rapidly metabolized and excreted. tandfonline.com The metabolic process follows two primary routes, with the predominance of one pathway over the other being dependent on the exposure concentration. tandfonline.comwho.int
A principal metabolic pathway for this compound is its hydrolysis, or the cleavage of the ester bond, to form tert-butyl alcohol (TBA) and acetic acid. tandfonline.comwho.intnih.gov This conversion is a significant route, particularly at higher exposure concentrations. tandfonline.com In fact, the health effects assessment for TBAC is largely based on studies of its major metabolite, TBA, which forms quickly after the ester is absorbed into the blood. ca.govca.gov Another major metabolic route involves the hydroxylation of the tert-butyl group, which forms 2-hydroxymethylisopropyl acetate. tandfonline.com A minor pathway includes the oxidation of the acetate part of the molecule. tandfonline.com Research indicates that at an inhalation exposure of 100 ppm in rats, hydroxylation is the more prevalent pathway, whereas at 1000 ppm, hydrolysis to form TBA predominates. tandfonline.com
Evidence from inhalation studies in rats suggests a partial saturation of both the absorption and metabolism of this compound at concentrations below 1000 ppm. tandfonline.com This saturation is indicated by the disproportional increase in expired, unchanged TBAC relative to the increase in exposure concentration. For instance, following a 6-hour inhalation exposure, approximately 5% of the 100 ppm dose was expired unchanged, while this figure rose to 26% at a 1000 ppm dose. tandfonline.com This suggests that at higher concentrations, the metabolic pathways become saturated, leading to a greater proportion of the compound being exhaled without being metabolized. tandfonline.comwho.int
Following absorption and metabolism, this compound metabolites are predominantly excreted in the urine. tandfonline.com In studies with rats exposed to 100 ppm and 1000 ppm, urinary excretion accounted for 89% and 70% of the inhaled dose, respectively. tandfonline.comwho.int The excretion process is rapid, with over 80% of the metabolites being eliminated within the first 24 hours after exposure. tandfonline.com The remainder of the dose is primarily eliminated through expired air. tandfonline.comwho.int Tissue retention of radioactivity from labeled this compound is minimal, with very little remaining in tissues seven days post-exposure, indicating efficient clearance from the body. tandfonline.com
Toxicological Endpoints and Dose-Response Relationships
Toxicological studies have been conducted to determine the effects of this compound across different exposure routes and durations. These studies provide key data points, such as LC50 and LD50 values, and identify target organs for toxicity.
Acute toxicity studies assess the effects of a single, short-term exposure to a substance. For this compound, these studies have established lethal concentration and dose values. In a nose-only inhalation study in rats exposed for 6 hours, the LC50 (the concentration in air that is lethal to 50% of the test animals) for males and females combined was determined to be approximately 4200 ppm. tandfonline.com Clinical signs observed about an hour after exposure included exaggerated breathing, staggering, tremors, and lethargy. tandfonline.com For oral and dermal routes, the LD50 (the dose that is lethal to 50% of the test animals) has also been determined.
Table 1: Acute Toxicity of this compound
| Exposure Route | Species | Value | Reference |
|---|---|---|---|
| Inhalation (LC50) | Rat | ~4200 ppm (6-hour exposure) | tandfonline.com |
| Oral (LD50) | Rat | 4500 mg/kg | ecolink.com208.112.58 |
Subchronic toxicity studies evaluate the effects of repeated exposure to a substance over a longer period, typically 90 days in rodents. fda.gov Inhalation studies in rats and mice exposed to this compound at concentrations of 0, 100, 400, or 1600 ppm revealed several key findings. nih.govtoxstrategies.com
In these studies, hematology, clinical chemistry, and urinalysis were largely unaffected. nih.govtoxstrategies.com However, exposure to 400 ppm and higher caused transient hyperactivity in mice. ca.govnih.govtoxstrategies.com Male rats exposed to 1600 ppm also showed some evidence of increased motor activity. nih.govtoxstrategies.com At the 1600 ppm level, increased liver weights were observed in both rats and mice. ca.govnih.govtoxstrategies.com Furthermore, male rats in all exposure groups showed an accumulation of alpha-2u-globulin in the kidneys. ca.govnih.govtoxstrategies.com In a 14-day study, female mice exposed to 375 ml/m³ and higher concentrations showed hypertrophy of centrilobular hepatocytes and increased liver weights. publisso.de
Table 2: Summary of Subchronic Inhalation Toxicity Findings for this compound in Rodents
| Species | Exposure Concentration | Duration | Observed Effects | Reference |
|---|---|---|---|---|
| Mice | ≥ 400 ppm | 13 weeks | Transient hyperactivity. | nih.govtoxstrategies.com |
| Rats (Male) | 1600 ppm | 13 weeks | Increased motor activity counts. | nih.govtoxstrategies.com |
| Rats & Mice | 1600 ppm | 13 weeks | Increased liver weights. | nih.govtoxstrategies.com |
| Rats (Male) | All groups (≥ 100 ppm) | 13 weeks | Alpha-2u-globulin accumulation in kidneys. | nih.govtoxstrategies.com |
Chronic Toxicity and Carcinogenic Potential
Limited chronic toxicity data exist for this compound directly. nih.govsigmaaldrich.com The assessment of its long-term health effects, particularly its carcinogenic potential, is therefore heavily based on the toxicological profile of its primary metabolite, tert-butyl alcohol (TBA). ca.gov Because this compound is substantially metabolized to TBA, it is considered to pose a potential cancer risk to humans. nih.govsigmaaldrich.com
Role of Tert-butyl Alcohol as a Metabolite and Carcinogen
Upon exposure, this compound is rapidly hydrolyzed in the blood to form tert-butyl alcohol (TBA). ca.gov This metabolic conversion is significant, as TBA has been identified as a carcinogen in animal studies. nih.govsigmaaldrich.com The National Toxicology Program (NTP) conducted a long-term carcinogenicity bioassay of TBA in rats and mice, which provided clear evidence of its carcinogenic activity in these species. ca.gov Based on these findings, the potential for this compound to cause cancer in humans is inferred from its metabolic conversion to TBA. ca.gov The California Environmental Protection Agency's Office of Environmental Health Hazard Assessment (OEHHA) has calculated an oral cancer potency factor (CSF) for TBA of 3 x 10⁻³ (mg/kg-day)⁻¹. nih.govsigmaaldrich.com
Tumor Induction in Animal Models (Kidney, Thyroid)
The carcinogenic effects of tert-butyl alcohol, the primary metabolite of this compound, have been demonstrated in two-year drinking water studies conducted by the National Toxicology Program (NTP). ca.govca.gov
In male F344/N rats, exposure to TBA resulted in a continuum of kidney effects, including an increased incidence of renal tubule adenoma or carcinoma. ca.govca.gov Additionally, renal tubule hyperplasia was observed. ca.gov No kidney neoplasms were detected in female rats. ca.govca.gov Some of the observed kidney effects in male rats are associated with α2u-globulin nephropathy, a mechanism considered unique to male rats and not relevant to humans. ca.govtandfonline.comnih.gov
In B6C3F1 mice, TBA exposure was linked to an increased incidence of thyroid gland tumors. ca.govca.gov The incidences of thyroid gland follicular cell adenoma or carcinoma (combined) were significantly increased in female mice at the highest dose. ca.gov Furthermore, thyroid gland follicular cell hyperplasia was significantly increased in all exposed groups of male mice and in females at higher concentrations. ca.gov
| Species/Sex | Organ | Neoplastic Findings | Non-Neoplastic Findings |
|---|---|---|---|
| Rat (Male) | Kidney | Increased incidence of renal tubule adenoma or carcinoma | Renal tubule hyperplasia, Chronic progressive nephropathy |
| Mouse (Male) | Thyroid | - | Increased incidence of follicular cell hyperplasia |
| Mouse (Female) | Thyroid | Increased incidence of follicular cell adenoma or carcinoma (combined) at high dose | Increased incidence of follicular cell hyperplasia |
Developmental, Neurological, and Reproductive Toxicity Assessments
Developmental Toxicity: A study on pregnant Sprague-Dawley rats investigated the effects of this compound administered by gavage from gestational days 6 through 19. nih.gov At a high dose that also induced maternal toxicity (including clinical signs, death, and reduced body weight gain), developmental toxicity was observed, manifesting as decreased fetal weight, an increase in skeletal variations, and delayed fetal ossification. nih.gov Minimal developmental toxicity was seen at a dose that did not produce maternal toxicity. nih.gov The study concluded that the developmental findings were likely secondary to maternal toxicity and found no evidence of teratogenicity. nih.gov The no-observed-adverse-effect level (NOAEL) was determined to be 800 mg/kg/day for dams and 400 mg/kg/day for embryo-fetal development. nih.govresearchgate.net
Neurological Toxicity: Inhalation studies have shown that this compound can cause transient neurobehavioral changes. Exposure to concentrations of 400 ppm and higher caused hyperactivity in mice. ca.govnih.gov Some evidence of increased motor activity was also noted in male rats at an exposure level of 1600 ppm. nih.govpublisso.de
Reproductive Toxicity: In studies conducted on rats, there was no evidence of reproductive toxicity associated with this compound exposure. ca.govnih.gov
Genotoxicity Studies
This compound is not considered to be genotoxic. tandfonline.comnih.gov Studies, including bacterial gene mutation assays with Salmonella typhimurium, have not shown mutagenic activity. ca.gov
The genotoxicity of its metabolite, tert-butyl alcohol (TBA), has been evaluated in several assays with some inconclusive results. who.intresearcher.life One study suggested that TBA may cause oxidative DNA damage. nih.govsigmaaldrich.com However, other assessments have generally found a lack of genotoxic activity. who.int A recent in vivo comet assay assessing DNA damage in the thyroid of mice exposed to TBA found no significant increases in DNA damage. researcher.life These findings support a non-linear, threshold-based mechanism for TBA-induced toxicity rather than a direct genotoxic mode of action. researcher.life
Risk Assessment Methodologies and Regulatory Frameworks
Risk assessment for this compound often involves a "read-across" approach, utilizing toxicity data from its better-studied metabolite, tert-butyl alcohol (TBA). ca.govtandfonline.com Regulatory agencies develop health-protective guidelines by evaluating the dose-response data from animal studies and applying established methodologies to derive exposure levels and risk factors for humans. ca.govnih.gov
Derivation of Reference Exposure Levels and Cancer Potency Factors
Regulatory bodies such as California's OEHHA have established methodologies for deriving cancer risk values for this compound based on the carcinogenicity of TBA. ca.gov The process begins with the dose-response data from animal cancer bioassays, such as the NTP study that identified kidney tumors in male rats exposed to TBA. ca.gov
A Cancer Slope Factor (CSF) , which is an estimate of the increased cancer risk from a lifetime exposure to a substance, is first developed for TBA from the animal tumor data. ca.gov A CSF for this compound is then derived from the TBA value, assuming a metabolic conversion factor. nih.govca.gov For instance, a CSF of 0.002 (mg/kg-day)⁻¹ was derived for this compound, assuming 100% metabolism to TBA. nih.gov
From the CSF, an Inhalation Unit Risk (IUR) factor can be calculated to estimate the lifetime cancer risk associated with continuous inhalation exposure to a specific concentration of the substance in the air. ca.gov For this compound, OEHHA derived an IUR value of 4 x 10⁻⁷ (µg/m³)⁻¹. nih.gov
For non-cancer health effects, Reference Concentrations (RfC) are derived. These are estimates of a continuous inhalation exposure to the human population that is likely to be without an appreciable risk of deleterious effects during a lifetime. A screening level risk assessment, using neurobehavioral changes in mice as the critical endpoint, yielded an acute RfC of 1.5 ppm and a chronic RfC of 0.3 ppm for this compound. tandfonline.comnih.gov
| Value Type | Value | Basis |
|---|---|---|
| Cancer Slope Factor (CSF) | 0.002 (mg/kg-day)⁻¹ | Derived from TBA data (male rat kidney tumors), assuming 100% metabolic conversion. nih.gov |
| Inhalation Unit Risk (IUR) | 4 x 10⁻⁷ (µg/m³)⁻¹ | Derived from the CSF for this compound. nih.gov |
| Chronic Reference Concentration (RfC) | 0.3 ppm | Based on neurobehavioral changes (hyperactivity) in mice. tandfonline.comnih.gov |
| Acute Reference Concentration (RfC) | 1.5 ppm | Based on neurobehavioral changes (hyperactivity) in mice. tandfonline.comnih.gov |
Human Health Risk Assessment Guidelines and Re-examination of Exemptions
This compound (TBAc) has been subject to scrutiny and re-evaluation by regulatory bodies regarding its status as an exempt compound, primarily due to concerns over its potential human health risks. The United States Environmental Protection Agency (EPA) has amended its definition of Volatile Organic Compounds (VOCs) under the Clean Air Act, addressing TBAc's contribution to tropospheric ozone formation. epa.govfederalregister.gov
Initially, in 2004, the EPA revised its VOC definition to exclude this compound from emissions limitations or content requirements, based on its negligible contribution to ozone formation. federalregister.gov However, it was still considered a VOC for the purposes of recordkeeping, emissions reporting, and inventory requirements. federalregister.gov This decision was based on a comparison of TBAc's reactivity to that of ethane. federalregister.gov Subsequently, in a final action in February 2016, the EPA removed these remaining requirements, citing that the data had not been consistently collected and were of limited utility. epa.govfederalregister.gov
Despite the federal exemption, concerns have been raised at the state level, particularly in California. The California Office of Environmental Health Hazard Assessment (OEHHA) has investigated the potential carcinogenicity of tert-butanol (B103910) (TBA), the primary metabolite of TBAc. ca.govnih.gov Research indicates that TBAc is substantially metabolized to TBA in rats, and studies have shown that TBA can induce tumors in both rats and mice. nih.gov This has led OEHHA to consider that TBAc may pose a potential cancer risk to humans. nih.gov Consequently, OEHHA has developed guidelines for conducting health risk assessments and has calculated a cancer inhalation unit risk (IUR) factor for TBAc. ca.gov
These toxicity concerns have prompted regional bodies like the South Coast Air Quality Management District (SCAQMD) to re-examine the limited exemption for TBAc in certain applications like architectural and industrial maintenance coatings. emerald.comaqmd.gov The SCAQMD put proposed amendments for other uses on hold due to these worker exposure and toxicity issues. aqmd.gov In 2015, a draft Technical Support Document from OEHHA suggested a higher cancer potency factor than previously estimated, further fueling concerns and prompting a review of existing exemptions. aqmd.gov
Occupational Exposure Limits and Safety Data
To ensure worker safety, various regulatory agencies have established occupational exposure limits (OELs) for this compound. These limits define the permissible concentration of TBAc in the workplace air over a specified period.
In the United States, the Occupational Safety and Health Administration (OSHA) has set a Permissible Exposure Limit (PEL) of 200 parts per million (ppm), which is equivalent to 950 milligrams per cubic meter (mg/m³), averaged over an 8-hour work shift. nj.govosha.govcdc.gov The National Institute for Occupational Safety and Health (NIOSH) recommends a similar exposure limit (REL) of 200 ppm over a 10-hour work shift. nj.govosha.govcdc.gov The American Conference of Governmental Industrial Hygienists (ACGIH) has also established a Threshold Limit Value (TLV) of 200 ppm as an 8-hour time-weighted average (TWA). nj.govosha.gov The Immediately Dangerous to Life or Health (IDLH) value for this compound is 1,500 ppm, based on 10% of the lower explosive limit (LEL). osha.govcdc.gov
Exposure limits in other regions can vary. For instance, in the Netherlands and the UK, the OEL for this compound is 950 mg/m³ (200 ppm). healthcouncil.nl
Occupational Exposure Limits for this compound
| Agency/Organization | Limit Type | Value (ppm) | Value (mg/m³) | Notes |
|---|---|---|---|---|
| OSHA (USA) | PEL (8-hour TWA) | 200 | 950 | Legally enforceable limit. nj.govosha.govcdc.gov |
| NIOSH (USA) | REL (10-hour TWA) | 200 | 950 | Recommended exposure limit. nj.govosha.govcdc.gov |
| ACGIH (USA) | TLV (8-hour TWA) | 200 | 950 | Guideline for good practice. nj.govosha.gov |
| NIOSH (USA) | IDLH | 1500 | - | Immediately Dangerous to Life or Health. osha.govcdc.gov |
| Netherlands/UK | OEL (8-hour TWA) | 200 | 950 | healthcouncil.nl |
Safety data sheets provide critical information on the hazards and safe handling of this compound. It is classified as a highly flammable liquid and vapor. nicindustries.comcometchemical.comusequantum.comecolink.com Vapors are heavier than air and can form explosive mixtures. nicindustries.comusequantum.com Therefore, it is crucial to keep it away from heat, sparks, open flames, and other ignition sources. nicindustries.comcometchemical.comcdhfinechemical.com Proper grounding and bonding of containers and receiving equipment are necessary to prevent static discharge. nicindustries.comcometchemical.com
Exposure to this compound can cause irritation to the eyes, skin, and respiratory system. nj.govcdc.gov High concentrations can lead to central nervous system effects such as headache, dizziness, drowsiness, and narcosis. nj.govcometchemical.comecolink.com Repeated or prolonged skin contact may cause dryness and cracking. nj.govcdhfinechemical.com
Recommended personal protective equipment (PPE) includes protective gloves, and eye or face protection. nicindustries.comcometchemical.com Engineering controls like local exhaust ventilation should be used to minimize exposure. nj.gov In case of skin contact, the affected area should be washed immediately with soap and plenty of water. cdhfinechemical.com If inhaled, the individual should be moved to fresh air. cometchemical.comcdhfinechemical.com
Environmental Fate and Impact of Tert Butyl Acetate
Environmental Release and Partitioning
Tert-butyl acetate (B1210297) is primarily released into the environment through evaporation during its use as a solvent in various applications, such as in the production of lacquers, enamels, inks, and adhesives. taylorfrancis.com Minor releases may also occur from manufacturing facilities via wastestreams. taylorfrancis.com
Once released, its high vapor pressure (47 mm Hg at 25 °C) ensures that it will exist almost entirely in the vapor phase in the ambient atmosphere. nih.gov If released to soil, tert-butyl acetate is expected to have very high mobility, based on an estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 12. nih.gov This high mobility suggests a potential for significant leaching in soil. taylorfrancis.com Volatilization from both moist and dry soil surfaces is anticipated to be a major fate process. nih.gov In aquatic environments, it is not expected to adsorb to suspended solids and sediment. nih.gov Volatilization from water surfaces is also expected to be a significant process, with estimated half-lives of 5.5 hours for a model river and 5 days for a model lake. nih.gov While chemical hydrolysis can be important in very alkaline moist soils, it is not expected to be a significant process in soils with a pH of 9 or lower. taylorfrancis.com
Bioaccumulation Potential
The potential for this compound to bioaccumulate in aquatic organisms is considered to be low. nih.gov This is supported by a low bioconcentration factor (BCF), which is a measure of a chemical's concentration in an organism compared to the concentration in the surrounding water. The BCF for this compound has been estimated to be between 6.6 and 7. taylorfrancis.comnih.gov A BCF value of less than 5 has also been reported, further indicating a negligible tendency to bioaccumulate. who.int This low bioaccumulation potential is consistent with its log octanol-water partition coefficient (log Kow) of 1.38 to 1.76, which suggests that it is unlikely to accumulate in the fatty tissues of organisms. nih.govsolventsandpetroleum.com
| Parameter | Value | Source |
|---|---|---|
| Bioconcentration Factor (BCF) | <5 - 7 | taylorfrancis.comnih.govwho.int |
| Log Octanol-Water Partition Coefficient (log Kow) | 1.38 - 1.76 | nih.govsolventsandpetroleum.com |
Contribution to Atmospheric Processes
The atmospheric chemistry of this compound is of particular interest due to its widespread use as a solvent and its potential to influence air quality.
This compound is recognized for its negligible contribution to the formation of tropospheric ozone, a key component of smog. ecolink.comepa.gov Tropospheric ozone is formed through complex photochemical reactions involving nitrogen oxides (NOx) and volatile organic compounds (VOCs) in the presence of sunlight. researchgate.netmdpi.com Due to its low reactivity in the atmosphere, the U.S. Environmental Protection Agency (EPA) has exempted this compound from regulation as a VOC for the purposes of VOC emissions limitations. ecolink.comepa.gov Studies have shown that the atmospheric ozone impact of this compound is approximately half that of ethane, which is one of the least reactive compounds exempted by the EPA. ucr.edu The primary atmospheric degradation pathway for this compound is reaction with photochemically-produced hydroxyl (OH) radicals, with an estimated atmospheric half-life of 36 days. nih.govucr.edu
Ecotoxicity to Aquatic Organisms and Plants
Acute toxicity data indicate that this compound has a low to moderate level of toxicity to aquatic organisms. who.intepa.gov It is classified as harmful to aquatic life with long-lasting effects. nicindustries.com
For aquatic invertebrates, a 24-hour EC50 (the concentration that causes an effect in 50% of the test population) was reported as 410 mg/L. nicindustries.com For algae, a 96-hour ErC50 (the concentration that causes a 50% reduction in growth rate) was 64 mg/L. nicindustries.com
In terms of phytotoxicity, the effects of this compound on lettuce (Lactuca sativa) have been studied in both hydroponic and soil systems. who.int In a 14-day soil study, the No-Observed-Effect Concentration (NOEC) for growth was 100 mg/L, and the NOEC for mortality was greater than 1000 mg/L. who.intepa.gov In a 16-day hydroponic study, the NOEC for growth was 32 mg/L, with a corresponding NOEC for mortality of 320 mg/L. who.intepa.gov
| Organism/Test Type | Endpoint | Concentration | Exposure Duration | Source |
|---|---|---|---|---|
| Aquatic Invertebrates | EC50 | 410 mg/L | 24 hours | nicindustries.com |
| Algae | ErC50 | 64 mg/L | 96 hours | nicindustries.com |
| Lettuce (Lactuca sativa) - Soil | NOEC (growth) | 100 mg/L | 14 days | who.intepa.gov |
| Lettuce (Lactuca sativa) - Soil | NOEC (mortality) | >1000 mg/L | 14 days | who.intepa.gov |
| Lettuce (Lactuca sativa) - Hydroponic | NOEC (growth) | 32 mg/L | 16 days | who.intepa.gov |
| Lettuce (Lactuca sativa) - Hydroponic | NOEC (mortality) | 320 mg/L | 16 days | who.intepa.gov |
Applications and Emerging Research Areas for Tert Butyl Acetate
Industrial and Commercial Applications
Tert-butyl acetate's utility spans a wide range of industries, where it often serves as a high-purity, fast-evaporating solvent. ecolink.com Its effectiveness in dissolving a variety of substances, including both polar and non-polar compounds, makes it a versatile choice for many formulations. chemud.com
In the coatings, adhesives, and sealants (CASE) sector, tert-butyl acetate (B1210297) is a strategically important solvent. silverfernchemical.com It is widely used in the production of lacquers, enamels, and industrial coatings due to its high solubility for various resins like nitrocellulose, acrylics, alkyds, polyesters, and urethanes. silverfernchemical.comthieme-connect.com Its fast evaporation rate contributes to quick drying times and a uniform finish in coatings. ecolink.comsilverfernchemical.com In automotive and industrial maintenance coatings, as well as wood lacquers and varnishes, TBAc is a valuable tool for compliance with VOC regulations. mdpi.com
As a carrier solvent, it improves the viscosity and application properties of adhesives and sealants. ecolink.com In the manufacturing of pressure-sensitive adhesives for tapes and labels, its low toxicity and ability to dissolve resins without altering their physical properties are highly valued. nih.gov Furthermore, this compound is a component in the formulation of printing inks and digital inks. chemud.comnih.gov
Table 1: Applications of this compound in Coatings, Adhesives, and Inks
| Application Area | Specific Use | Key Properties Utilized |
|---|---|---|
| Coatings | Automotive and architectural coatings, lacquers, enamels, varnishes | VOC-exempt, fast evaporation, high solvency for resins, improves flow and leveling ecolink.comsilverfernchemical.commdpi.com |
| Adhesives | Pressure-sensitive adhesives (tapes, labels), industrial sealants | Carrier solvent, viscosity control, enhances bonding strength ecolink.comnih.gov |
| Inks | Printing inks, digital inks | Solvent for ink formulations chemud.comnih.govresearchgate.net |
This compound is an effective solvent in industrial and institutional cleaning products and degreasers. ecolink.comsilverfernchemical.com It is capable of dissolving oils, greases, and other industrial residues, making it suitable for cleaning and degreasing metal parts and equipment. ecolink.comusc.edu One of its notable applications is in the cleaning of polished metals, as it is one of the most effective solvents for this purpose that does not dull the polished surface. chemud.com Its quick-drying nature ensures a clean finish without leaving behind greasy residues. silverfernchemical.com
In the electronics industry, this compound is utilized for cleaning and degreasing circuit boards and for the removal of solder flux. chemud.com It also serves as a replacement for other solvents in photoresist formulations used in semiconductor processing. chemud.comthieme-connect.com Photoresists are light-sensitive materials used to form patterned coatings on surfaces, a critical step in the fabrication of printed circuit boards and microelectronics. taylorfrancis.com Tert-butyl acrylate (B77674), a related compound, is used in polymers for photoresist compositions to control the solubility of the resist film during the lithographic process.
This compound serves as a solvent in advanced petroleum refining processes. usc.edu Its specific solvent properties facilitate the selective extraction of certain hydrocarbon fractions. usc.edu It has also been noted for its use as a gasoline additive.
In the pharmaceutical and agrochemical sectors, this compound functions as an organic intermediate and a process solvent for chemical reactions and polymerization. chemud.com It is used in the synthesis of pharmaceuticals and can act as a tert-butyl protecting group in organic synthesis.
Research on Safer Alternatives and Sustainable Solutions
While this compound is considered a safer alternative to many traditional solvents due to its low toxicity and VOC-exempt status, research into even more sustainable and safer alternatives is ongoing. chemud.com The push for greener chemistry is driving the investigation of solvents derived from renewable resources that have a reduced environmental impact.
One area of emerging research focuses on the use of this compound in novel, safer chemical synthesis methods. A recent study highlighted a simple and safe tert-butylation reaction for free amino acids, carboxylic acids, and alcohols using bis(trifluoromethanesulfonyl)imide as a catalyst in this compound. mdpi.com This method presents a potentially safer alternative to the conventional use of hazardous reagents like perchloric acid. This research showcases how this compound can be integral to developing more sustainable chemical processes.
Adoption of Bio-based this compound and Efficient Production Processes
The chemical industry is increasingly focusing on sustainable manufacturing, prompting research into bio-based production routes for commonly used chemicals like this compound. While the industrial production of this compound has traditionally relied on the esterification of acetic acid with isobutylene (B52900) derived from fossil fuels, emerging research is exploring the use of renewable feedstocks.
A key area of development is the production of bio-based isobutylene, a direct precursor to this compound. Fermentation processes using engineered microorganisms are being investigated to convert renewable sugars into isobutylene. This bio-isobutylene can then be used in existing chemical processes to produce bio-based this compound.
Furthermore, biocatalytic methods are being explored for the synthesis of related acetate esters, indicating a potential future direction for bio-based this compound. For instance, studies have demonstrated the use of commercial alcohol dehydrogenases for the production of 4-(tert-butyl)cyclohexyl acetate, a structurally related fragrance ingredient. mdpi.com Such biocatalytic processes, often carried out in continuous-flow systems, offer advantages in terms of stereoselectivity and milder reaction conditions compared to traditional chemical synthesis. mdpi.com While direct biocatalytic synthesis of this compound is not yet widely established, these advancements in enzyme-catalyzed esterification reactions pave the way for the development of more sustainable and efficient production processes for this important solvent.
Use in Specific Chemical Syntheses
This compound is a versatile compound that finds significant application in various chemical syntheses, primarily as a source of the tert-butyl group and as a reaction medium. atamanchemicals.commanavchem.comalliancechemical.com Its utility stems from the stability of the tert-butyl cation, which can be readily generated in the presence of an acid catalyst.
Precursor or Reaction Medium in Organic Synthesis
In organic synthesis, this compound serves a dual role as both a precursor and a reaction medium. solubilityofthings.com As a precursor, it is a key reagent for introducing the tert-butyl protecting group to various functional groups, a common strategy in the synthesis of complex molecules like pharmaceuticals and agrochemicals. atamanchemicals.commanavchem.com The tert-butyl group is valued for its steric bulk, which can direct the stereochemical outcome of a reaction, and for its specific cleavage conditions, typically under acidic treatment.
As a reaction medium, this compound is an effective solvent for a range of organic reactions. atamanchemicals.comsolubilityofthings.comwikipedia.org Its moderate polarity and boiling point make it a suitable replacement for other solvents. It is particularly useful in reactions where it also participates as a reagent, such as in the Ritter reaction for the synthesis of N-tert-butyl amides. acs.orgorgsyn.org
Synthesis of N-Tert-butyl Amides
A significant application of this compound is in the synthesis of N-tert-butyl amides via the Ritter reaction. acs.orgnih.govorganic-chemistry.orgwikipedia.org This reaction involves the treatment of a nitrile with a source of a tert-butyl cation, which is generated from this compound in the presence of a strong acid, typically sulfuric acid. acs.orgorgsyn.orgorganic-chemistry.org The use of this compound in this transformation is advantageous due to its ease of handling compared to gaseous isobutylene and its lower melting point compared to tert-butanol (B103910). acs.org
The reaction has a broad scope and is applicable to a variety of aromatic, aliphatic, and α,β-unsaturated nitriles. acs.orgnih.gov Researchers have optimized this procedure to be scalable and efficient, providing excellent yields of the corresponding N-tert-butyl amides. acs.orgnih.govorganic-chemistry.org The use of acetic acid as a co-solvent can help to control the reaction by minimizing the uncontrolled evolution of isobutylene gas. orgsyn.org
| Nitrile Substrate | Product | Yield (%) |
|---|---|---|
| Benzonitrile | N-tert-butylbenzamide | 95% |
| 4-Methoxybenzonitrile | N-tert-butyl-4-methoxybenzamide | 92% |
| 4-Chlorobenzonitrile | N-tert-butyl-4-chlorobenzamide | 94% |
| Acetonitrile | N-tert-butylacetamide | 88% |
| Cinnamonitrile | N-tert-butylcinnamamide | 91% |
Preparation of Tert-butyl Ethers and Esters
This compound is a key reagent for the preparation of tert-butyl ethers and esters, which are widely used as protecting groups in organic synthesis. nii.ac.jpthieme-connect.com The tert-butylation of alcohols and carboxylic acids can be achieved using this compound in the presence of a suitable catalyst.
A variety of catalysts have been shown to be effective for these transformations. For the synthesis of tert-butyl ethers from alcohols, acid catalysts are commonly employed. Similarly, the esterification of carboxylic acids to form tert-butyl esters can be accomplished using this compound with catalytic amounts of a strong acid. A recently developed method utilizes bis(trifluoromethanesulfonyl)imide (Tf2NH) as a highly efficient catalyst for the tert-butylation of both alcohols and carboxylic acids with this compound, offering high yields and faster reaction times. nii.ac.jpthieme-connect.comorganic-chemistry.orgorganic-chemistry.orgthieme-connect.comresearchgate.netorganic-chemistry.orgresearchgate.net
| Substrate | Product Type | Catalyst | Yield (%) |
|---|---|---|---|
| Various Alcohols | Tert-butyl Ether | Bis(trifluoromethanesulfonyl)imide | High |
| Various Carboxylic Acids | Tert-butyl Ester | Bis(trifluoromethanesulfonyl)imide | High |
| Phenols | Tert-butyl Ether | Lead Carbonate | Good to Excellent |
| Carboxylic Acids | Tert-butyl Ester | Boron trifluoride diethyl etherate | High |
Synthesis of Amino Acid Derivatives
In peptide synthesis and other applications involving amino acids, the protection of the carboxylic acid functionality is often a crucial step. Tert-butyl esters are frequently used for this purpose due to their stability under various reaction conditions and their facile removal under acidic conditions. nii.ac.jpthieme-connect.com this compound serves as an effective tert-butylating agent for the direct conversion of free amino acids into their corresponding tert-butyl esters. nii.ac.jpthieme-connect.com
A notable advancement in this area is the use of bis(trifluoromethanesulfonyl)imide (Tf2NH) as a catalyst in conjunction with this compound as both the reagent and solvent. nii.ac.jpthieme-connect.comorganic-chemistry.orgorganic-chemistry.orgthieme-connect.comresearchgate.netorganic-chemistry.orgresearchgate.net This method allows for the efficient and direct tert-butylation of a wide range of free amino acids, including those with functionalized side chains, affording the desired tert-butyl esters in high yields and without racemization. nii.ac.jpthieme-connect.comorganic-chemistry.orgorganic-chemistry.org The process is significantly faster and higher yielding compared to many conventional methods. nii.ac.jpthieme-connect.com
Another approach involves the transesterification of N-protected acidic amino acids, such as benzyloxycarbonyl-L-aspartic acid (Z-L-Asp), with this compound in the presence of a catalyst like boron trifluoride diethyl etherate. google.comgoogle.com This method can produce di-tert-butyl amino esters. google.comgoogle.com
| Amino Acid | Catalyst/Method | Product | Yield (%) |
|---|---|---|---|
| 2-Hydroxy-4-aminobutyric acid | Bis(trifluoromethanesulfonyl)imide | Di-tert-butylated product | 68% |
| L-Phenylalanine | Bis(trifluoromethanesulfonyl)imide | L-Phenylalanine tert-butyl ester | 99% |
| L-Tyrosine | Bis(trifluoromethanesulfonyl)imide | L-Tyrosine tert-butyl ester (major) | 68% |
| L-Cysteine | Bis(trifluoromethanesulfonyl)imide | S,O-di-tert-butyl-L-cysteine tert-butyl ester | High |
| Z-L-Aspartic acid | Boron trifluoride diethyl etherate (Transesterification) | Z-L-Aspartic acid di-tert-butyl ester | Not specified |
Preparation of Penicillanate Derivatives
This compound plays a role in the synthesis of modified penicillin derivatives, which are important intermediates for the development of new antibiotics. Specifically, a mixture of this compound and 1,4-dioxane (B91453) has been effectively used for the conversion of 6-aminopenicillanic acid (6-APA), the core nucleus of penicillin, into its tert-butyl ester. rsc.orgrsc.orgresearchgate.net
This esterification is facilitated by the presence of boron trifluoride etherate (BF3 etherate) as a catalyst. rsc.orgrsc.org The reaction yields tert-butyl 6-aminopenicillanate in a reported yield of 64±3%. rsc.orgrsc.orgresearchgate.net This tert-butyl ester is a valuable intermediate that can be subsequently transformed into other derivatives, such as tert-butyl 6-oxo- and 6-diazo-penicillanates, which are useful for further synthetic modifications of the penicillin structure. rsc.orgrsc.org
Role as a Solvent in Solubility Studies and Model Development
This compound serves as a valuable mono-solvent in physical and organic chemistry, particularly in studies focused on solubility and the development of predictive solvation models. Its properties are instrumental in understanding the transfer of solutes from gas phases or water into an organic medium. Research in this area has led to the development of mathematical correlations that are crucial for predicting how various organic compounds and gases will behave when dissolved in this compound. These models are built upon extensive experimental solubility data.
Abraham Model Correlations for Solute Transfer
A significant advancement in predicting solute transfer into this compound has been the application of the Abraham general solvation parameter model. mdpi.com This model provides mathematical expressions that correlate the molar solubility ratios of solutes transferring from water to an organic solvent (log (CS,organic/CS,water)) and from a gas phase to an organic solvent (log (CS,organic/CS,gas)). mdpi.commdpi.com
The model is based on the following general equations:
log (CS,organic/CS,water) = c + eE + sS + aA + bB + vV log (CS,organic/CS,gas) = c + eE + sS + aA + bB + llogL
The variables in these equations are defined as follows:
CS,organic , CS,water , and CS,gas represent the molar concentrations of the solute in the organic solvent, water, and gas phase, respectively.
E is the solute's excess molar refraction.
S denotes the solute's dipolarity and polarizability.
V is the McGowan molecular volume of the solute.
L is the logarithm of the solute's gas-to-hexadecane partition coefficient at 298.15 K.
The lowercase letters (c, e, s, a, b, v, l ) are the solvent coefficients, which are specific to the solvent system (in this case, this compound).
| Coefficient | log (CS,organic/CS,water) | log (CS,organic/CS,gas) |
|---|---|---|
| c | 0.315 | -0.122 |
| e | -0.518 | 0.177 |
| s | -1.259 | -0.627 |
| a | -3.486 | -0.158 |
| b | -4.943 | -3.565 |
| v | 4.433 | - |
| l | - | 0.984 |
Experimental Solubility Measurements of Organic Compounds
The development of robust predictive models like the Abraham model is fundamentally dependent on high-quality experimental data. To this end, the mole fraction solubilities of numerous solid nonelectrolyte organic compounds in this compound have been experimentally determined at a standard temperature of 298.15 K. researchgate.netresearchgate.net
These measurements have been conducted for a wide range of compounds, including those with varying molecular sizes, shapes, polarities, and hydrogen-bonding characteristics. mdpi.com For instance, experimental data has been gathered for 31 different solid organic compounds, which were then combined with published solubility data for medicinal compounds like lovastatin and simvastatin to derive the Abraham model expressions. researchgate.netresearchgate.net This diverse dataset ensures the resulting model is broadly applicable.
Below is a sample of the experimentally determined mole fraction solubilities (XS,organic) for several organic compounds in this compound at 298.15 K.
| Compound | Mole Fraction Solubility (XS,organic) |
|---|---|
| Anthracene | 0.00512 |
| Benzil | 0.252 |
| Benzoic acid | 0.198 |
| Biphenyl | 0.274 |
| 4-tert-Butylbenzoic acid | 0.113 |
| 3-Chlorobenzoic acid | 0.0886 |
| 3,5-Dinitrobenzoic acid | 0.00945 |
| Diphenyl sulfone | 0.0768 |
| 2-Methoxybenzoic acid | 0.159 |
| Salicylamide | 0.0150 |
| Thioxanthen-9-one | 0.00755 |
These experimental solubility values are crucial for calculating the molar solubility ratios that are used in the regression analysis to determine the solvent coefficients for the Abraham model. mdpi.com The conversion from mole fraction solubility to molar solubility is achieved by dividing the mole fraction by the ideal molar volume of the saturated solution. mdpi.com
Future Research Directions and Challenges
Further Elucidation of Metabolic Pathways and Long-term Toxicological Effects
The toxicological profile of tert-butyl acetate (B1210297) (TBAC) is intrinsically linked to its metabolism. Upon absorption, it is rapidly hydrolyzed to tert-butyl alcohol (TBA), which is the primary basis for most long-term health effect assessments. nih.govca.gov Studies in rats have identified two main metabolic pathways: ester hydrolysis to form TBA and hydroxylation of the tert-butyl moiety. tandfonline.com The predominance of these pathways appears to be concentration-dependent, with hydrolysis being more significant at higher concentrations. tandfonline.com
While TBAC itself is considered to have low acute toxicity and is not genotoxic, there is limited chronic toxicity data on the parent compound. nih.govtandfonline.com The long-term risk assessment, including carcinogenic potential, is largely extrapolated from studies on TBA, which has been shown to induce kidney and thyroid tumors in rodents. nih.govca.gov This reliance on metabolite data presents a significant challenge and a critical area for future research.
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Long-Term Inhalation Studies: A primary challenge is the scarcity of long-term carcinogenicity and chronic toxicity studies conducted directly on tert-butyl acetate. Future research should prioritize comprehensive, multi-year inhalation studies in relevant animal models to assess the toxicological effects of the parent compound directly, rather than relying on extrapolations from TBA.
Mechanistic Toxicology: Further research is needed to elucidate the precise mechanisms by which TBA induces tumors in rodents. Understanding these pathways is crucial for determining their relevance to human health and for refining risk assessments for TBAC.
Quantitative Metabolic Modeling: Developing more sophisticated pharmacokinetic models to quantify the metabolic flux through the hydrolysis and hydroxylation pathways at various exposure levels would provide a more accurate basis for risk assessment. This is particularly important given the observed dose-dependency of its metabolism. tandfonline.com
Human Metabolism Data: Obtaining data on the metabolism of this compound in human tissues or through controlled exposure studies would be invaluable for reducing the uncertainty associated with interspecies extrapolation from rodent models.
| Metabolic Pathway | Primary Metabolite | Research Focus |
| Ester Hydrolysis | tert-Butyl alcohol (TBA) | Dominant pathway at high concentrations; primary source for long-term toxicity data. tandfonline.com |
| Hydroxylation | 2-hydroxymethylisopropyl acetate | Dominant pathway at low concentrations. tandfonline.com |
Advanced Spectroscopic Characterization for Conformational Dynamics
The physical and chemical properties of this compound, including its efficacy as a solvent, are governed by its molecular structure and conformational dynamics. Advanced spectroscopic studies have provided significant insights into its structure. A combination of quantum chemical calculations and molecular beam Fourier transform microwave spectroscopy has revealed that this compound exists as two distinct conformers: a more abundant and stable Cₛ symmetry conformer and a less stable C₁ symmetry conformer.
These studies have also allowed for the precise determination of rotational constants and the energy barrier to the internal rotation of the acetyl methyl group. Such detailed structural information is fundamental to understanding its interactions with other molecules.
:
Solution-Phase Dynamics: While gas-phase studies provide fundamental data, a significant challenge is to characterize the conformational dynamics of this compound in the liquid phase and in various solvent environments, which is more relevant to its industrial applications. Advanced nuclear magnetic resonance (NMR) techniques, such as relaxation time measurements and nuclear Overhauser effect (NOE) studies, could probe these dynamics.
Ultrafast Spectroscopy: The low energy barrier between conformers makes studying their interconversion challenging. Future research could employ ultrafast spectroscopic techniques, such as femtosecond infrared or Raman spectroscopy, to observe the conformational changes in real time.
Computational Modeling: Further development of high-level theoretical models is needed to accurately predict spectroscopic properties and conformational preferences in complex environments, such as within a polymer matrix or at a liquid-solid interface. This would aid in designing solvent blends with tailored properties.
| Spectroscopic Technique | Key Findings for this compound | Future Research Application |
| Microwave Spectroscopy | Identification of two conformers (Cₛ and C₁); determination of rotational constants and internal rotation barriers. | Foundational data for more complex models. |
| NMR Spectroscopy | General tool for conformational analysis of esters. auremn.org.br | Characterization of conformational equilibrium in various solvent environments. |
| Infrared (IR) & Raman Spectroscopy | General tool for identifying functional groups and conformational isomers. auremn.org.br | Time-resolved studies of conformational interconversion. |
Development of Novel Catalytic Applications and Sustainable Synthetic Routes
The industrial production and application of this compound are closely tied to catalysis. Sustainable synthetic routes are being developed to replace older, less efficient methods. A promising green approach is the direct additive reaction of acetic acid with isobutene, for which mesoporous silica (B1680970) catalysts with balanced Brönsted and Lewis acid sites have shown high conversion and selectivity. Other innovative methods include synthesis via flow microreactors and using alternative feedstocks like methyl tertiary butyl ether (MTBE). osha.gov
In terms of applications, this compound serves as a green solvent medium for catalytic reactions, such as in direct amidation processes. It also functions as a reactant, providing a source of the tert-butyl cation in reactions like the Ritter reaction.
:
Catalyst Development: A key challenge is the design of highly active, selective, and durable catalysts for the synthesis of this compound that operate under mild conditions. Future research should focus on catalysts derived from earth-abundant, non-toxic materials and on systems that are easily recoverable and reusable to minimize waste.
Feedstock Valorization: Research into synthetic routes that utilize renewable feedstocks or waste streams could further enhance the sustainability profile of this compound.
Expanding Catalytic Applications: There is significant potential to explore the use of this compound as a green solvent or reagent in a broader range of catalytic transformations. Its unique physical properties and VOC-exempt status make it an attractive candidate for use in fine chemical and pharmaceutical synthesis, including in biocatalytic and electrochemical systems.
| Synthesis/Application Area | Catalytic System/Approach | Challenges & Future Directions |
| Sustainable Synthesis | Mesoporous silica catalysts (for isobutene + acetic acid) | Improve catalyst longevity and reduce energy intensity. |
| Solid superacid catalysts | Develop more robust and cost-effective catalyst options. | |
| Flow microreactors | Scale-up of flow processes for industrial production. | |
| Catalytic Applications | Solvent for direct amidation reactions | Expand the scope to other important chemical transformations. |
| Reagent in Ritter reactions | Explore novel reactions leveraging its role as a cation source. |
Comprehensive Environmental Impact Assessments and Life Cycle Analysis
The environmental profile of this compound is highlighted by its classification as a volatile organic compound (VOC)-exempt solvent by the U.S. Environmental Protection Agency, owing to its low photochemical reactivity. wikipedia.org This regulatory status is a major driver of its use as a substitute for more harmful solvents. Existing data on its environmental fate indicate that it is readily biodegradable and has a low potential for bioconcentration. taylorfrancis.com
:
Dedicated Life Cycle Assessment: The most significant challenge in this area is the absence of a comprehensive, publicly available LCA specifically for this compound. Future research must focus on conducting a thorough "cradle-to-grave" LCA.
Comparative Analysis: The LCA should compare the different production routes (e.g., from isobutylene (B52900) vs. from MTBE) to identify the most environmentally benign pathway.
Use-Phase and End-of-Life Scenarios: A comprehensive LCA needs to model various use-phase scenarios, including solvent recovery and recycling rates in different industrial applications (e.g., coatings, cleaning). It should also assess the environmental impacts of end-of-life options, such as incineration versus biodegradation.
Holistic Environmental Metrics: The assessment should go beyond global warming potential and ozone formation to include other impact categories such as resource depletion, ecotoxicity, and human health impacts, providing a full picture of its sustainability compared to other solvents.
Exploration of New Industrial Applications driven by Regulatory Changes and Green Chemistry Principles
The current industrial use of this compound is largely propelled by environmental regulations that limit the use of VOCs. It has become a key component in formulating compliant coatings, inks, adhesives, and industrial cleaners, often replacing solvents such as toluene (B28343), xylene, and methyl ethyl ketone. pcimag.comhydrite.com This substitution directly aligns with the principles of green chemistry by minimizing the generation of hazardous substances and reducing air pollution. simplesolvents.com
The demand for greener, more sustainable solvents is growing globally, driven by both regulatory pressure and increasing consumer preference for environmentally friendly products. futuremarketinsights.com This trend presents a significant opportunity for the expanded use of this compound.
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High-Performance Formulations: A challenge is to develop new formulations that use this compound in high-performance applications where technical requirements are stringent. This includes specialty coatings (e.g., for aerospace or automotive sectors) and advanced electronics manufacturing.
Emerging Markets: Research should explore the potential for this compound in new and emerging markets. This could include its use as a solvent for bio-based polymers, in extraction processes for natural products, or as a component in novel energy storage systems.
Global Regulatory Landscapes: As environmental regulations tighten in developing economies, there is a substantial opportunity to introduce this compound as a compliant solvent solution. Market research and formulation development tailored to these regions will be crucial.
Solvent Blends and Synergies: Future innovation will likely involve the development of sophisticated solvent blends that combine this compound with other green solvents (e.g., bio-alcohols, dimethyl carbonate) to achieve optimal performance while maintaining a favorable environmental and safety profile. hydrite.comfuturemarketinsights.com
Q & A
Q. What are the optimal methods for synthesizing tert-butyl acetate in laboratory settings?
Methodological Answer: The esterification of tert-butanol with acetic acid using heterogeneous catalysts is widely employed. A study demonstrated that silicotungstic acid (25 wt%) supported on bentonite, at 110°C with a 1:1.1 molar ratio of tert-butanol to acetic acid, achieves an 87.2% yield over 2 hours. Catalyst reusability without significant activity loss enhances cost efficiency . Alternative methods include ruthenium-catalyzed dehydrogenative coupling of enol ethers with water, offering a solvent-free pathway .
Q. How do the physical properties of this compound influence its selection as a solvent in polymer research?
Methodological Answer: this compound’s low water solubility (hydrolysis half-life: ~140 years at pH 7) and high volatility (vapor pressure: 47 mmHg) make it ideal for applications requiring rapid evaporation without residue, such as coatings and adhesives. Its non-VOC and non-HAP status (per US EPA exemptions) further supports its use in environmentally regulated protocols.
Q. What safety protocols are critical when handling this compound in prolonged inhalation studies?
Methodological Answer:
- Ventilation : Use fume hoods to maintain airborne concentrations below the ACGIH TLV-TWA of 50 ppm .
- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye irritation .
- Monitoring : Conduct regular neurotoxicological evaluations (e.g., motor activity tests in rodent models) to detect CNS depression, observed at ≥400 ppm .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity thresholds between this compound and its isomers?
Methodological Answer: Discrepancies arise from isomer-specific RD50 (sensory irritation) values: this compound (4,200–15,750 ppm) is less irritating than n-butyl acetate (720–730 ppm) . To reconcile
- Use in vitro assays (e.g., TRPA1/TRPV1 channel activation) to quantify irritation mechanisms.
- Standardize exposure durations in animal studies, as acute vs. chronic exposure alters toxicity profiles (e.g., hyperactivity in mice at 400 ppm over 13 weeks) .
Q. What experimental designs are recommended for studying the metabolic fate of this compound in mammalian models?
Methodological Answer:
- Toxicokinetics : Administer this compound via inhalation (e.g., 440 ppm for 5 hours in rats) and measure blood accumulation of its metabolite, tert-butanol, using GC-MS .
- Tissue Distribution : Apply whole-body autoradiography to track radiolabeled this compound in hepatic and renal tissues .
- Hydrolysis Pathways : Simulate physiological pH (7.4) and temperature (37°C) to quantify acetic acid/tert-butanol formation rates .
Q. What mechanistic insights explain this compound's slow hydrolysis kinetics in aqueous environments?
Methodological Answer: The steric hindrance of the tert-butyl group impedes nucleophilic attack by water molecules. Computational studies (DFT) reveal a high activation energy barrier (ΔG‡ ≈ 120 kJ/mol) for the tetrahedral intermediate formation . Hydrolysis accelerates under acidic conditions (e.g., H₂SO₄ catalysis), where protonation of the carbonyl oxygen facilitates nucleophilic addition .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
